Cas no 1007195-13-2 (1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-9-yl)propan-2-ol)

1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-9-yl)propan-2-ol 化学的及び物理的性質
名前と識別子
-
- 1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-9-yl)propan-2-ol
- 1-(3,5-dimethylpyrazol-1-yl)-3-(6-methyl-1,2,3,4-tetrahydrocarbazol-9-yl)propan-2-ol
- F1534-0033
- AKOS002326801
- CCG-25408
- 1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(6-methyl-1,2,3,4-tetrahydro-9H-carbazol-9-yl)propan-2-ol
- 1007195-13-2
- 1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(6-methyl-3,4-dihydro-1H-carbazol-9(2H)-yl)propan-2-ol
- AKOS016325841
-
- インチ: 1S/C21H27N3O/c1-14-8-9-21-19(10-14)18-6-4-5-7-20(18)23(21)12-17(25)13-24-16(3)11-15(2)22-24/h8-11,17,25H,4-7,12-13H2,1-3H3
- InChIKey: GBBHYKWOARFLMO-UHFFFAOYSA-N
- ほほえんだ: C(N1C(C)=CC(C)=N1)C(O)CN1C2=C(C=C(C)C=C2)C2=C1CCCC2
計算された属性
- せいみつぶんしりょう: 337.215412493g/mol
- どういたいしつりょう: 337.215412493g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 25
- 回転可能化学結合数: 4
- 複雑さ: 458
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 43Ų
- 疎水性パラメータ計算基準値(XlogP): 3.7
1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-9-yl)propan-2-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1534-0033-75mg |
1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-9-yl)propan-2-ol |
1007195-13-2 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
Life Chemicals | F1534-0033-25mg |
1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-9-yl)propan-2-ol |
1007195-13-2 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F1534-0033-2μmol |
1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-9-yl)propan-2-ol |
1007195-13-2 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
A2B Chem LLC | AU56686-100mg |
1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(6-methyl-1,2,3,4-tetrahydro-9H-carbazol-9-yl)propan-2-ol |
1007195-13-2 | 100mg |
$697.00 | 2024-04-20 | ||
A2B Chem LLC | AU56686-50mg |
1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(6-methyl-1,2,3,4-tetrahydro-9H-carbazol-9-yl)propan-2-ol |
1007195-13-2 | 50mg |
$504.00 | 2024-04-20 | ||
Life Chemicals | F1534-0033-10mg |
1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-9-yl)propan-2-ol |
1007195-13-2 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F1534-0033-20μmol |
1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-9-yl)propan-2-ol |
1007195-13-2 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F1534-0033-4mg |
1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-9-yl)propan-2-ol |
1007195-13-2 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F1534-0033-15mg |
1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-9-yl)propan-2-ol |
1007195-13-2 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F1534-0033-50mg |
1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-9-yl)propan-2-ol |
1007195-13-2 | 90%+ | 50mg |
$160.0 | 2023-05-17 |
1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-9-yl)propan-2-ol 関連文献
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1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-9-yl)propan-2-olに関する追加情報
Introduction to 1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-9-yl)propan-2-ol (CAS No. 1007195-13-2)
The compound 1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-9-yl)propan-2-ol, identified by its CAS number 1007195-13-2, represents a fascinating intersection of heterocyclic chemistry and pharmaceutical innovation. This molecule, featuring a hybrid structure of pyrazole and tetrahydrocarbazole moieties, has garnered attention in the scientific community due to its unique pharmacological profile and potential therapeutic applications.
At the core of this compound's structure lies the pyrazole ring system, known for its broad spectrum of biological activities. The presence of two methyl groups at the 3 and 5 positions enhances the lipophilicity and metabolic stability of the molecule, making it a promising candidate for further exploration in drug design. Complementing this is the tetrahydrocarbazole component, which contributes to the compound's solubility and bioavailability while also introducing additional pharmacophoric sites for interaction with biological targets.
Recent advancements in medicinal chemistry have highlighted the significance of hybrid molecules in addressing complex diseases. The combination of pyrazole and tetrahydrocarbazole in this compound not only diversifies its chemical space but also opens up possibilities for multitarget engagement. This concept is particularly relevant in the development of next-generation therapeutics where targeting multiple pathways simultaneously can lead to enhanced efficacy and reduced side effects.
In the realm of drug discovery, the synthesis and characterization of such hybrid compounds require meticulous attention to detail. The propan-2-ol side chain serves as a crucial linker between the two heterocyclic systems, facilitating optimal spatial orientation for biological activity. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography are employed to elucidate the molecular structure and confirm the stereochemistry of the compound.
The pharmacological evaluation of 1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-9-yl)propan-2-ol has revealed intriguing properties that warrant further investigation. Preclinical studies suggest potential activity against various disease models, including cancer and neurological disorders. The dual functionality provided by the pyrazole and tetrahydrocarbazole moieties allows for interactions with multiple receptors or enzymes simultaneously, which is a key strategy in modern drug development.
One particularly exciting area of research involves leveraging computational methods to predict and optimize the pharmacokinetic properties of this compound. Molecular docking simulations can help identify potential binding interactions with target proteins, while pharmacokinetic modeling can provide insights into absorption, distribution, metabolism, excretion (ADME), and toxicity (ADMET) profiles. These computational approaches are indispensable in streamlining the drug discovery process and reducing experimental costs.
The synthesis of this compound also presents unique challenges that require innovative synthetic strategies. Traditional methods may involve multi-step processes with harsh reaction conditions or low yields. However, recent developments in green chemistry have encouraged researchers to explore more sustainable alternatives. Catalytic reactions under mild conditions, solvent-free methodologies, and biocatalytic approaches are being explored to improve efficiency and environmental compatibility.
Collaborative efforts between academic institutions and pharmaceutical companies have been instrumental in advancing research on this compound. By combining expertise in organic synthesis, medicinal chemistry, and bioinformatics, scientists can accelerate the translation of laboratory findings into clinical candidates. Such collaborations also foster knowledge sharing and innovation across disciplines.
The regulatory landscape plays a critical role in guiding the development and commercialization of novel compounds like 1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-9-yi)propanalcohol (CAS No. 1007195132). Regulatory agencies require rigorous testing to ensure safety and efficacy before approval for human use. This includes preclinical toxicity studies as well as clinical trials involving human subjects. Compliance with Good Manufacturing Practices (GMP) is essential throughout production to maintain quality standards.
Future directions for research on this compound may include exploring its role in combinatorial therapy regimens or investigating its potential as a lead molecule for derivative development. The flexibility offered by its hybrid structure allows for modifications that could enhance specific pharmacological properties or improve patient compliance through better formulation options.
In conclusion,1-(3,5-dimethyl-lH-pyrazol-l-ytl)-3-(6-methyl-Z,34,9-tetrahydropyrrolo[~]carbazol~9-ytl)prop~n-Z-alcohol (CAS No.*10071951~32*) stands as a testament tothe powerof interdisciplinary researchin pharmaceutical sciences.* Its unique structural features,*combinedwith promising preliminary data,*make it an exciting prospectfor further exploration.* As scientistscontinue to unravelthe complexitiesof biological systems,*compounds like this one*will play a pivotal rolein shapingthe futureof medicine.*
1007195-13-2 (1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-9-yl)propan-2-ol) 関連製品
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